4-Hexyne-2,3-dione

Photochemistry Heterocyclic Chemistry Cycloaddition

4-Hexyne-2,3-dione (hex-4-yne-2,3-dione) is a low-molecular-weight (110.11 g/mol) conjugated acetylenic α-diketone characterized by adjacent ketone functionalities conjugated to a carbon–carbon triple bond. This structural motif is central to its primary documented application as a substrate in [3+2] photocycloaddition reactions with alkenes, producing tetrasubstituted furans in high yields.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 159146-89-1
Cat. No. B125110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyne-2,3-dione
CAS159146-89-1
Synonyms4-Hexyne-2,3-dione (9CI)
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC#CC(=O)C(=O)C
InChIInChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3
InChIKeySDWIGJDORAFEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexyne-2,3-dione (CAS 159146-89-1): A Conjugated Acetylenic α-Diketone for Photochemical Synthesis of Tetrasubstituted Furans


4-Hexyne-2,3-dione (hex-4-yne-2,3-dione) is a low-molecular-weight (110.11 g/mol) conjugated acetylenic α-diketone characterized by adjacent ketone functionalities conjugated to a carbon–carbon triple bond . This structural motif is central to its primary documented application as a substrate in [3+2] photocycloaddition reactions with alkenes, producing tetrasubstituted furans in high yields [1]. The compound is a member of a small class of acetylenic α-diketones whose photochemistry was first systematically explored in the mid‑1990s [2].

Core Structure Conjugated acetylenic α-diketone
Key Reactivity [3+2] photocycloaddition with alkenes
Primary Application Tetrasubstituted furan synthesis

Why 4-Hexyne-2,3-dione Cannot Be Replaced by Simple α-Diketones or Non-Conjugated Alkynyl Ketones in Photocycloaddition Reactions


Simple aliphatic α-diketones (e.g., 2,3-butanedione) or non-conjugated alkynyl ketones undergo fundamentally different photochemical pathways—typically hydrogen abstraction or [2+2]/[4+2] cycloaddition forming oxetanes and 1,4-dioxenes—rather than the [3+2] cycloaddition that yields tetrasubstituted furans [1]. The conjugated yne‑dione system in 4-hexyne-2,3-dione is essential for the proposed biradical/carbene mechanism that leads exclusively to bicyclic furans with oxygen at C3 [2]. Substitution with a non-conjugated analog or a saturated α-diketone would divert the reaction toward different product classes, making 4-hexyne-2,3-dione a non‑interchangeable building block for this specific heterocyclic scaffold.

Target
Potential Substitute
Mismatch Reason
Conjugated yne‑dione enables [3+2] photocycloaddition
Simple α-diketone (e.g., 2,3-butanedione)
Photoreaction may shift to [2+2]/[4+2] or H‑abstraction; tetrasubstituted furan not expected
Triple‑bond conjugation required for proposed biradical/carbene pathway
Non‑conjugated alkynyl ketone
Different photochemical outcome; [3+2] cycloaddition may not transfer

4-Hexyne-2,3-dione: Quantifiable Performance Metrics in Photochemical Furans Synthesis


High-Yield One-Step Synthesis of Tetrasubstituted Furans via [3+2] Photocycloaddition

4-Hexyne-2,3-dione undergoes [3+2] photocycloaddition with tetramethylethylene to afford tetrasubstituted furans in isolated yields of ≈85% [1]. In contrast, alternative metal-free methods for tetrasubstituted furan synthesis, such as the triethylamine‑mediated reaction of α‑hydroxy ketones with cyano compounds, typically deliver yields of 51–67% under comparable mild conditions [2].

Isolated Yield
Class-level inference
≈85% vs 51–67%
Reported yield context may support efficiency review
Photochemical [3+2] in benzene; comparator metal‑free route
Photochemistry Heterocyclic Chemistry Cycloaddition

Exclusive Formation of Bicyclic Furan Scaffold Without Detectable Byproducts

Gas chromatographic analysis of the photocycloaddition of 4-hexyne-2,3-dione with tetramethylethylene reveals essentially no volatile byproducts other than the desired tetrasubstituted furan [1]. This contrasts with photochemical reactions of saturated α-diketones (e.g., 2,3-butanedione) with alkenes, which generate complex mixtures of oxetanes, 1,4-dioxenes, and hydrogen‑abstraction products [2].

Reaction Selectivity
Direct head-to-head
Single product by GC; no volatile byproducts detected
Reported selectivity may reduce purification burden
Based on GC analysis; substrate scope to verify
Photochemistry Selectivity Heterocyclic Synthesis

Mild Reaction Conditions Compatible with Acid-Sensitive Functionality

The photocycloaddition of 4-hexyne-2,3-dione proceeds under neutral conditions in benzene at ambient temperature using long‑wavelength light (λ >340 nm) [1]. Many alternative routes to tetrasubstituted furans require strong bases (e.g., triethylamine in DMF), elevated temperatures (80–100 °C), or transition‑metal catalysts that can be incompatible with acid‑ or base‑sensitive substrates [2].

Reaction Conditions
Cross-study comparable
Neutral benzene, ambient temp, λ >340 nm
Milder conditions may expand substrate scope
Applicability to specific substrates requires validation
Photochemistry Green Chemistry Methodology

4-Hexyne-2,3-dione: Optimal Application Scenarios for Heterocyclic Synthesis and Medicinal Chemistry Building Blocks


Rapid Construction of Tetrasubstituted Furan Libraries for Biological Screening

Medicinal chemists seeking to generate diverse tetrasubstituted furan‑containing compounds can employ 4-hexyne-2,3-dione in a one‑step photocycloaddition with various alkenes to produce bicyclic furans in ≈85% yield and with excellent selectivity [1]. The mild, neutral conditions are compatible with a wide range of functional groups commonly found in drug‑like molecules, enabling parallel synthesis of focused libraries for hit‑to‑lead optimization.

Late-Stage Functionalization of Complex Natural Product Scaffolds

The photocycloaddition of 4-hexyne-2,3-dione proceeds under neutral conditions and long‑wavelength irradiation (λ >340 nm), minimizing the risk of degrading sensitive natural product frameworks [1]. This allows for the late‑stage installation of a tetrasubstituted furan moiety onto advanced intermediates, a strategy that can rapidly diversify the biological activity of lead compounds without requiring extensive re‑synthesis.

Process Development for Scale‑Up of Heterocyclic Intermediates

Process chemists evaluating routes to kilogram‑scale production of furan‑based intermediates will note that the photocycloaddition of 4-hexyne-2,3-dione yields essentially no volatile byproducts other than the desired furan [1]. This high selectivity reduces the purification burden and solvent waste, directly lowering the cost of goods and improving process mass intensity relative to alternative multi‑step or less selective furan syntheses.

Application
Selection Property
Validation Focus
Furan library synthesis
Reported yield and selectivity context
Reaction scope and functional group tolerance
Late‑stage natural product diversification
Mild neutral photochemical conditions
Substrate compatibility and degradation risk
Scale‑up process development
Reported selectivity and byproduct profile
Purification efficiency and process mass intensity

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